molecular formula C16H22N4 B13879223 3-t-butyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)-1H-pyrazol-5-amine

3-t-butyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)-1H-pyrazol-5-amine

Cat. No.: B13879223
M. Wt: 270.37 g/mol
InChI Key: CXYALHZXXNAKRM-UHFFFAOYSA-N
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Description

“3-t-butyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)-1H-pyrazol-5-amine” is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-t-butyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)-1H-pyrazol-5-amine” typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the t-butyl group: This step might involve alkylation using t-butyl halides under basic conditions.

    Attachment of the tetrahydroisoquinoline moiety: This could be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the amine or pyrazole moieties.

    Reduction: Reduction reactions could target the pyrazole ring or the tetrahydroisoquinoline moiety.

    Substitution: Various substitution reactions could occur, especially at the pyrazole ring or the t-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents and catalysts.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

The compound could be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, it might be studied for its potential effects on various biological pathways and its interactions with biological macromolecules.

Medicine

Potential medicinal applications could include its use as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, the compound might find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The specific molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazol-5-amine derivatives: These compounds share the pyrazole core and might have similar biological activities.

    Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline moiety and might exhibit similar pharmacological properties.

Uniqueness

The unique combination of the t-butyl group, the tetrahydroisoquinoline moiety, and the pyrazole ring in “3-t-butyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)-1H-pyrazol-5-amine” might confer distinct biological activities and chemical reactivity, making it a valuable compound for further study.

Properties

Molecular Formula

C16H22N4

Molecular Weight

270.37 g/mol

IUPAC Name

5-tert-butyl-2-(1,2,3,4-tetrahydroisoquinolin-6-yl)pyrazol-3-amine

InChI

InChI=1S/C16H22N4/c1-16(2,3)14-9-15(17)20(19-14)13-5-4-12-10-18-7-6-11(12)8-13/h4-5,8-9,18H,6-7,10,17H2,1-3H3

InChI Key

CXYALHZXXNAKRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC3=C(CNCC3)C=C2

Origin of Product

United States

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